molecular formula C11H14N2O B2470574 5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2168632-35-5

5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2470574
CAS No.: 2168632-35-5
M. Wt: 190.246
InChI Key: IHLFRONTKNIACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features an amino group and a dimethyl group attached to the isoquinoline core, which may influence its chemical properties and reactivity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor containing an amino group and a ketone can undergo cyclization in the presence of a suitable catalyst to form the desired isoquinoline structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline core.

Mechanism of Action

The mechanism of action of 5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar chemical properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.

Uniqueness

5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both an amino group and a dimethyl group, which can influence its chemical behavior and potential applications. Its specific structure may confer distinct biological activities compared to other isoquinoline derivatives.

Properties

IUPAC Name

5-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-13-10(14)7-4-3-5-8(12)9(7)11/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLFRONTKNIACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C(=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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